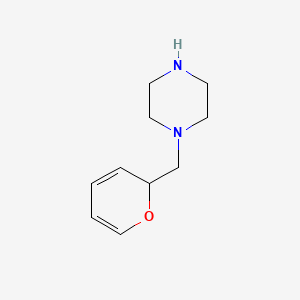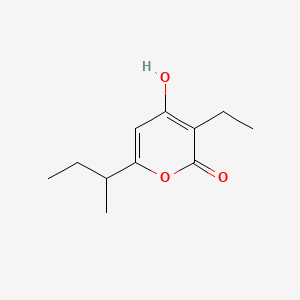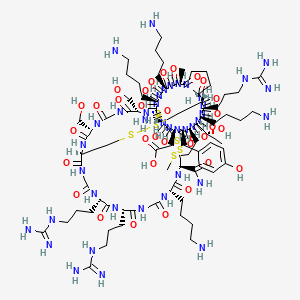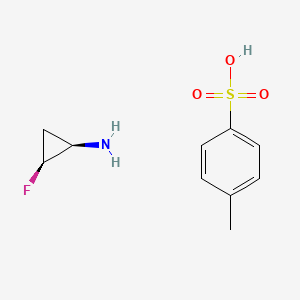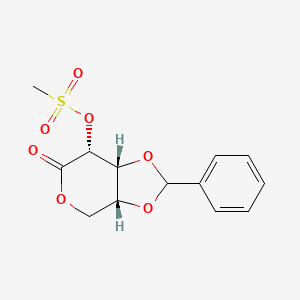
3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone: is a chemical compound with the molecular formula C12H14O7S It is a derivative of D-ribose, a naturally occurring sugar, and features a benzylidene group and a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone typically involves the protection of the hydroxyl groups of D-ribose followed by selective functionalization. One common method includes the following steps:
Protection of Hydroxyl Groups: D-ribose is treated with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.
Sulfonylation: The protected intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate adjustments for large-scale reactions, purification, and quality control.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group.
Reduction: Reduction reactions can target the benzylidene group, converting it back to the corresponding hydroxyl groups.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the methanesulfonyl group in the presence of a base.
Major Products:
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products include the corresponding diols.
Substitution: Products depend on the nucleophile used, such as sulfonamides or sulfonates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential role in modifying biological molecules for research purposes.
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or other bioactive compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The benzylidene group can participate in aromatic interactions or be reduced to reveal hydroxyl functionalities.
Vergleich Mit ähnlichen Verbindungen
3,4-O-Benzylidene-D-ribo-1,5-lactone: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.
2-Methanesulfonyl-D-ribo-1,5-lactone: Lacks the benzylidene group, affecting its stability and reactivity.
Uniqueness: 3,4-O-Benzylidene-2-methanesulfonyl-D-ribo-1,5-lactone is unique due to the presence of both the benzylidene and methanesulfonyl groups, which confer distinct reactivity and stability properties
Eigenschaften
IUPAC Name |
[(3aR,7R,7aR)-6-oxo-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O7S/c1-21(15,16)20-11-10-9(7-17-12(11)14)18-13(19-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10-,11-,13?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFRVJLPUJANJ-RUPPFBPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1C2C(COC1=O)OC(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O[C@@H]1[C@H]2[C@@H](COC1=O)OC(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B582949.png)

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)
![N-[(1E)-1-Cyano-2-oxoethylidene]benzamide](/img/structure/B582955.png)
![[1,2]Thiazolo[3,4-c]pyridine](/img/structure/B582956.png)

![4-[(1R)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B582962.png)
